molecular formula C9H16N2S B1465241 [1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine CAS No. 1248732-16-2

[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine

Cat. No.: B1465241
CAS No.: 1248732-16-2
M. Wt: 184.3 g/mol
InChI Key: BXKICDINHVGKIJ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine: is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl and methyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .

Biochemical Analysis

Biochemical Properties

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, they can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions . The nature of these interactions often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Cellular Effects

The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . They also affect cell proliferation and differentiation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways . These effects highlight the potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine involves several key interactions at the molecular level. This compound can bind to DNA and proteins, leading to changes in their structure and function. For instance, it can inhibit topoisomerase II, resulting in DNA damage and cell cycle arrest . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, either by direct binding or by altering their expression levels . These molecular interactions are crucial for understanding the therapeutic potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can result in sustained changes in gene expression and cellular metabolism, which are critical for its therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Metabolic Pathways

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in energy production and cellular metabolism, highlighting the metabolic significance of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.

Transport and Distribution

The transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiazole derivatives can be taken up by cells through active transport mechanisms, leading to their accumulation in specific cellular compartments . Understanding the transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . These interactions are important for understanding the cellular mechanisms of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

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Properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKICDINHVGKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(C)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 2
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 3
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 4
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 5
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Reactant of Route 6
[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine

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